InChI=1S/C9H7BrN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13)
. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound specifically features a bromothiophene moiety, a thiazole ring, and a methoxybenzamide group. It is synthesized for research purposes and has potential implications in various fields such as medicinal chemistry and organic synthesis.
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves several key steps:
These synthetic routes can be optimized for higher yields and purity, often utilizing automated reactors in industrial settings for scalability.
The molecular structure of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide can be described as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers in the thiazole ring.
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's functionality for specific applications.
The mechanism of action for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with biological targets at the molecular level. The thiazole ring and nitrobenzamide group are believed to play significant roles in its biological activity:
Understanding these mechanisms is vital for evaluating its therapeutic potential.
The physical and chemical properties of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide include:
These properties influence its handling and application in laboratory settings.
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4